![molecular formula C27H24FN5O2 B2843553 N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 897615-97-3](/img/structure/B2843553.png)

N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

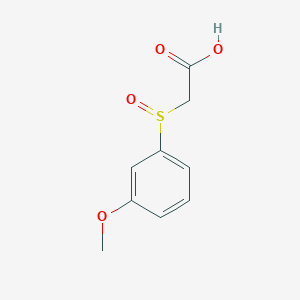

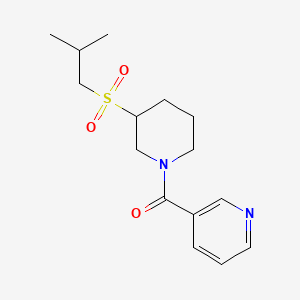

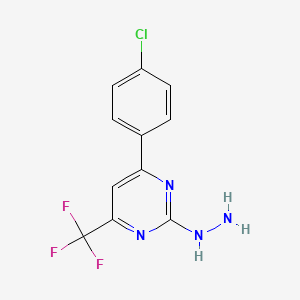

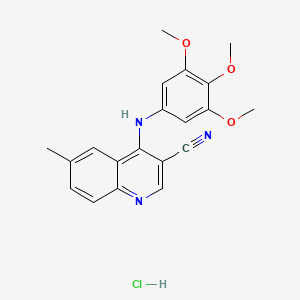

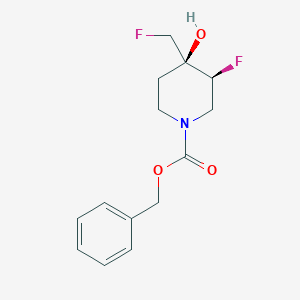

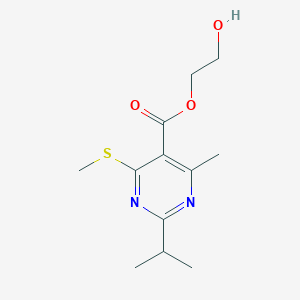

N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C27H24FN5O2 and its molecular weight is 469.52. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

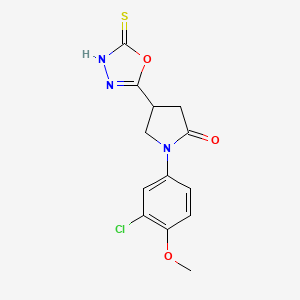

Synthesis and Biological Activity

Research has been conducted on synthesizing various triazoloquinazolinone derivatives, exploring their potential biological activities. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones with benzodiazepine binding activity signifies the importance of this scaffold in developing compounds with potential CNS activity. Such compounds have shown high affinity for the benzodiazepine receptor, indicating their potential in treating CNS disorders (Francis et al., 1991).

Antimicrobial and Anticancer Applications

The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their evaluation for antimicrobial activity highlight the potential use of triazoloquinazolin derivatives in combating microbial infections. Some of these compounds have shown significant activity against bacterial and fungal strains, showcasing their potential as antimicrobial agents (Babu et al., 2015).

Additionally, the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives for anticancer activity underline the importance of this chemical class in developing new anticancer drugs. Some derivatives have exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer therapy (Reddy et al., 2015).

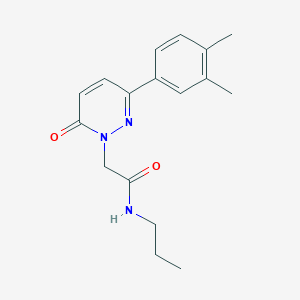

Chemical Synthesis and Structural Analysis

The preparation of [1,2,4]triazoloquinazolinium betaines and the study of their molecular rearrangements offer insights into the chemical behavior and structural characteristics of triazoloquinazolin derivatives. Such studies are crucial for understanding the reactivity and stability of these compounds, which is essential for their practical applications in various fields (Crabb et al., 1999).

作用機序

Target of Action

AKOS024608923, also known as N-(3,4-dimethylphenyl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, Z1169067785, N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide, or F1603-0193, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane .

Mode of Action

AKOS024608923 interacts with VDACs and reduces their conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .

Biochemical Pathways

The primary biochemical pathway affected by AKOS024608923 is the mitochondrial apoptosis pathway. By inhibiting VDACs, AKOS024608923 prevents the release of cytochrome C from mitochondria, a key event in the initiation of apoptosis . This compound also prevents glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells .

Result of Action

The primary molecular effect of AKOS024608923 is the inhibition of VDACs, leading to a reduction in their conductance . This results in the prevention of cytochrome C release from mitochondria and the inhibition of apoptosis . At the cellular level, this can lead to increased cell survival, particularly under conditions that would normally induce apoptosis.

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN5O2/c1-17-7-12-21(15-18(17)2)29-25(34)14-13-24-30-31-27-32(16-19-8-10-20(28)11-9-19)26(35)22-5-3-4-6-23(22)33(24)27/h3-12,15H,13-14,16H2,1-2H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJQTMNWDBLMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2843476.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2843477.png)

![N-(cyanomethyl)-N-methyl-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2843479.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2843484.png)

![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B2843490.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2843491.png)